2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide
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Description
2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide is known to target several enzymes and receptors. The primary targets include c-Met kinase and VEGFR-2 . These targets play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites. It competes with other molecules for these sites, thereby inhibiting the function of the targets . For instance, it competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes . This interaction leads to changes in the function of the targets, which can result in altered cell behavior .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting c-Met kinase and VEGFR-2, it impacts pathways related to cell growth and angiogenesis . These effects can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in several molecular and cellular effects. It has been shown to exhibit excellent antiproliferative activities against various cancer cell lines . For example, it inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of these cells . It also verified its intervention on intracellular c-Met signaling of A549 cells .
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-11-6-8-19(9-7-11)14(21)10-22-15-17-18-16-20(15)12-4-2-3-5-13(12)23-16/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYSMPJYEJBJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.